molecular formula C11H10N4O4 B606473 Carbadox CAS No. 6804-07-5

Carbadox

Cat. No.: B606473
CAS No.: 6804-07-5
M. Wt: 262.22 g/mol
InChI Key: OVGGLBAWFMIPPY-UHFFFAOYSA-N
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Description

Carbadox (methyl 3-(2-quinoxalinylmethylene)carbazate-N1,N4-dioxide) is a synthetic quinoxaline-di-N-oxide (QdNO) antibiotic used extensively in swine production to prevent dysentery caused by Brachyspira hyodysenteriae and to improve feed efficiency . It is administered in feed at subtherapeutic doses (55 mg/kg) and exhibits bactericidal activity, primarily targeting Gram-negative bacteria . This compound's mechanism involves inhibiting DNA synthesis and inducing prophages in bacterial populations, leading to cell lysis and horizontal gene transfer . Its metabolites, notably desoxythis compound (DCDX), are carcinogenic, prompting regulatory restrictions in the EU, Canada, and other regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbadox is synthesized through a multi-step process involving the reaction of quinoxaline derivatives. The key steps include the formation of quinoxaline-2-carboxylic acid, which is then converted to its methyl ester form.

Industrial Production Methods

In industrial settings, this compound is produced by reacting quinoxaline-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then treated with hydrazine to yield this compound. The reaction conditions typically involve controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Carbadox undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different antimicrobial properties and applications .

Scientific Research Applications

Growth Promotion and Feed Efficiency

Carbadox is widely recognized for its role in improving feed efficiency in swine. Studies have shown that the inclusion of this compound in the diets of weaned pigs leads to significant improvements in average daily gain and feed conversion ratios. For instance, a study conducted by Yen et al. revealed that feeding piglets this compound resulted in enhanced growth rates and increased feed intake during the initial weeks post-weaning .

Case Study: Growth Performance

Study ReferenceAge of PigsDosage (mg/kg)Findings
Yen et al. (2021)4-5 weeks55Improved average daily gain and feed efficiency
Harper et al. (2021)10-11 weeks55Increased average daily gain in two trials

Disease Prevention

This compound is effective against various bacterial infections in swine, particularly those caused by Brachyspira hyodysenteriae, the causative agent of swine dysentery. The antibiotic helps maintain gut health by controlling pathogenic bacteria while promoting beneficial microbial populations .

Case Study: Disease Control

In a controlled study, this compound was administered to groups of pigs exposed to Brachyspira hyodysenteriae. The treated group exhibited lower incidence rates of dysentery compared to untreated controls, demonstrating this compound's efficacy in preventing disease outbreaks .

Effects on Gut Microbiota

Research has indicated that this compound significantly alters the gut microbiota composition in swine. A study published in Frontiers in Microbiology reported that this compound exposure led to changes in bacterial community structure, impacting overall gut health . This alteration can have both beneficial and detrimental effects, including the potential for increased antibiotic resistance.

Microbiota Analysis

ParameterControl GroupThis compound Group
Bacterial RichnessHigherLower
Shannon Diversity IndexHigherLower

Safety and Toxicological Concerns

While this compound has beneficial applications, there are safety concerns associated with its use. Long-term studies have suggested that this compound may have carcinogenic potential under certain conditions. For example, research indicated that it could induce hepatic lesions and tumors in laboratory rats when administered at high doses over extended periods .

Toxicological Findings

  • Hepatotoxicity : Studies indicated liver damage and benign nodular hyperplasia associated with prolonged this compound exposure.
  • Carcinogenic Potential : Long-term feeding studies raised concerns about its potential as a hepatocarcinogen, although its potency appears low compared to other compounds .

Regulatory Status and Recommendations

The use of this compound is regulated in many countries due to its potential health risks. In the European Union, it is banned for use in food-producing animals due to concerns about residues in meat products and their implications for human health . In contrast, it remains approved for use in the United States under specific guidelines.

Mechanism of Action

Carbadox exerts its effects by inhibiting DNA synthesis in bacteria. It intercalates into the bacterial DNA, causing breaks and mutations that ultimately lead to cell death. The primary molecular targets are the bacterial DNA and associated enzymes involved in DNA replication .

Comparison with Similar Compounds

Structural and Functional Comparison with QdNO Analogs

Carbadox belongs to the QdNO class, characterized by a quinoxaline-1,4-dioxide core. Key analogs include olaquindox (OLA), mequindox (MEQ), and quinocetone (QCT).

Table 1: Structural and Pharmacokinetic Differences

Compound Key Structural Features Primary Use Bioactivity
This compound Methyl carbazate group at position 2 Swine dysentery, growth promotion Bactericidal; prophage induction
Olaquindox Ethoxy group at position 2 Poultry/swine growth promoter Bacteriostatic; higher cytotoxicity
Mequindox Acetyl group at position 2 Veterinary antibacterial Oxidative stress induction in liver
Quinocetone Cyclohexane ring at position 2 Swine/poultry growth promoter Lower mutagenicity than this compound

Key Findings :

  • This compound and OLA are more toxic than QCT or MEQ due to reactive metabolites linked to DNA damage .
  • This compound uniquely induces prophages in Salmonella and E. coli, facilitating phage-mediated gene transfer of virulence and antibiotic resistance genes .

Pharmacological and Microbiome Effects

Antimicrobial Spectrum

  • This compound : Effective against Clostridium spp., Brachyspira spp., and Gram-negative enterobacteria .
  • Olaquindox : Broader activity against E. coli and Salmonella but with higher resistance selection .
  • Traditional Antibiotics (e.g., β-lactams) : Target Firmicutes and Bacteroidetes but lack prophage-inducing effects .

Impact on Gut Microbiota

  • This compound: Causes an initial reduction in microbial diversity (Shannon index decrease by 0.19) and selects for Prevotella populations. Recovery occurs within 1–3 weeks despite continued administration .
  • OLA and MEQ : Similar reductions in diversity but persist longer due to slower microbial adaptation .
  • Zinc Oxide (Growth Promoter) : Less disruptive to microbiota but synergizes with this compound to improve growth performance (20% higher ADG) .

Resistance Development

  • This compound selects for resistant enterobacteria at a lower rate than ampicillin or chloramphenicol. Resistance plasmids are often transferable but unstable post-withdrawal .
  • QdNOs like OLA and MEQ show cross-resistance due to shared efflux pump mechanisms .

Residue and Environmental Persistence

  • This compound : Rapidly metabolized to DCDX in swine tissues. Residues in liver (125 ppb DCDX at 24h post-withdrawal) exceed EU maximum residue limits (MRLs = 0 ppb) .
  • OLA : Persists longer in poultry muscle, necessitating longer withdrawal periods .
  • Environmental Fate: this compound and DCDX react with free chlorine in water treatment (kapp = 51.8 M⁻¹s⁻¹ at pH 4), forming hydroxylated byproducts that retain antibacterial activity . Other QdNOs (e.g., quindoxin) are less reactive .

Biological Activity

Carbadox is a synthetic antibiotic and growth promoter primarily used in swine production. Its biological activity encompasses a range of effects on microbial populations, metabolic pathways, and physiological responses in pigs. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound (chemical formula: C11_{11}H12_{12}N4_{4}O2_{2}) is known for its antibacterial properties and its role in promoting growth in livestock. It is typically administered through feed at concentrations around 50 ppm. The compound acts by inhibiting bacterial protein synthesis, thereby affecting gut microbiota composition and enhancing nutrient absorption.

Metabolism and Pharmacokinetics

Research has demonstrated that this compound undergoes rapid metabolism in swine. A study involving seven-week-old pigs showed that after administration of this compound, peak plasma radioactivity occurred approximately three hours post-dose. Key metabolites identified included:

  • This compound : 13%
  • Desoxythis compound : 9-19%
  • Carbadoxaldehyde : 13%
  • Quinoxaline-2-carboxylic acid (QCA) : 19%

Approximately two-thirds of the administered dose was eliminated via urine within 48-72 hours, with residual radioactivity detected in liver tissues even after 14 days post-treatment .

Effects on Gut Microbiota

This compound significantly alters the gut microbiota of swine. A study reported that within four days of administration, there were notable changes in bacterial community structure. Specifically, treated pigs exhibited a marked increase in Prevotella populations, while non-medicated pigs showed a rise in Escherichia coli upon dietary change after this compound withdrawal. This suggests that this compound may help maintain gut health by preventing pathogenic bacterial overgrowth during treatment .

Table 1: Changes in Gut Microbiota Composition

Time PointTreatment GroupPrevotella AbundanceE. coli Abundance
Pre-treatmentNon-medicatedBaselineBaseline
Day 4This compound-treatedIncreasedDecreased
Day 14Non-medicatedDecreasedIncreased

Physiological Effects

The physiological effects of this compound include alterations in hormonal levels and enzyme activity. For instance, studies indicated that this compound administration resulted in altered plasma aldosterone levels, particularly at higher dosages (100-200 ppm), which were significantly lower than control groups during the initial weeks of treatment . Additionally, it was found to activate the renin-angiotensin system, possibly due to suppression of mineralocorticoid secretion.

Case Study: Adrenal Lesions

A study investigating adrenal lesions in swine found that pigs receiving higher doses of this compound (100-200 ppm) exhibited persistent adrenal lesions even weeks after treatment cessation. Histological evaluations revealed that recovery from these lesions was incomplete at higher dosages .

Safety and Regulatory Considerations

Despite its efficacy as a growth promoter and antimicrobial agent, concerns regarding the safety of this compound have led to regulatory scrutiny. Notably, desoxythis compound has been associated with carcinogenic effects in rodent studies; however, QCA has shown no tumorigenic potential at tested doses . The FDA has established withdrawal periods to minimize residue levels in edible tissues before slaughter.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying Carbadox residues in feed or biological matrices?

this compound quantification typically employs liquid chromatography (LC) with fluorescence or UV detection. For feed analysis, the AOAC Official Method 969.55 specifies extraction with dimethylformamide-water, cleanup via alumina columns, and calculation using standardized formulas (e.g., % this compound = (A/g sample) × [1/(A' - A)] × (mg/mL std) × dilution factors) . Validation studies report recoveries >95% with coefficients of variation ≤13% .

Q. How do researchers design controlled trials to evaluate this compound’s growth-promoting effects in swine?

Trials often use randomized block designs with pen-level replication. For example, studies assign pigs to diets with/without this compound (e.g., 50 g/ton) and measure performance metrics (ADG, ADFI, F/G) over phases (e.g., 0–21 d treatment, 21–35 d withdrawal). Statistical models (e.g., SAS PROC MIXED) account for fixed effects (diet, additive) and random effects (pen, experiment) .

Q. What safety assessments are critical for this compound given its carcinogenic potential?

Regulatory evaluations prioritize residue depletion studies and metabolite analysis (e.g., desoxythis compound). The FDA cites Codex Alimentarius findings that no safe residue threshold exists due to carcinogenicity in lab animals . Researchers must align with guidelines for carcinogen risk assessment, including long-term bioassays and dose-response modeling .

Advanced Research Questions

Q. How can contradictory findings on this compound’s impact on gut microbiota be resolved?

Temporal and methodological factors explain discrepancies. For instance, 16S rRNA sequencing shows transient shifts in Prevotella dominance during early treatment (days 2–4), but no lasting changes post-withdrawal. Digital PCR confirms that absolute Prevotella abundance remains stable, suggesting relative changes stem from suppression of competing taxa . Studies must standardize sampling intervals and distinguish relative vs. absolute microbial abundance.

Q. What experimental approaches detect this compound-induced phage-mediated gene transfer in Salmonella?

Prophage induction assays (e.g., monitoring sodCIII::neo transduction) and electron microscopy confirm lytic phage release. Metatranscriptomic analyses (e.g., FIGfam annotations) reveal upregulated phage lytic cycle genes (e.g., integrases, capsid proteins) within 2 days of this compound exposure . Longitudinal virome sequencing further tracks phage population dynamics and horizontal gene transfer of antibiotic resistance genes.

Q. How do interactions between this compound and feed additives (e.g., essential oils) affect statistical interpretation?

Factorial designs (e.g., 2×3 By-O-Reg+ × this compound) with orthogonal contrasts are essential. For example, linear/quadratic contrasts reveal non-linear responses (e.g., F/G improvement at low By-O-Reg+ doses but decline at higher doses). Interaction effects (e.g., this compound masking By-O-Reg+ impacts on ADFI) require partitioned variance analysis .

Q. Methodological Recommendations

  • Statistical Models : Use mixed-effects models (SAS PROC MIXED) with pen/period as random effects to account for clustered data .
  • Microbiome Analysis : Combine 16S rRNA sequencing with digital PCR to disentangle relative vs. absolute abundance shifts .
  • Residue Compliance : Follow AOAC protocols for this compound quantification, noting sensitivity to extraction conditions (e.g., overnight leach adjustments) .

Properties

IUPAC Name

methyl N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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InChI Key

OVGGLBAWFMIPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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Canonical SMILES

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
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Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name CARBADOX
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DSSTOX Substance ID

DTXSID6043913
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Molecular Weight

262.22 g/mol
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Physical Description

Yellow solid; Practically insoluble in water; [Merck Index], YELLOW CRYSTALS.
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Solubility

In water, 58 mg/L at 22 °C, Solubility in water: none
Details Stock TJ et al; Environ Sci Technol 39: 135-42 (2005)
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Vapor Pressure

Vapor pressure, Pa at 25 °C:
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Color/Form

Minute yellow crystals

CAS No.

6804-07-5
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Melting Point

239.5-240 °C, 239.5 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 310
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